Sodium 5-bromo-3-methylpicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

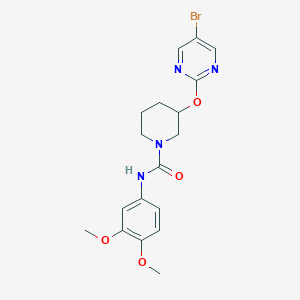

Sodium 5-bromo-3-methylpicolinate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share a similar pyridine core structure, which is a common feature in various pharmaceuticals and agrochemicals. The first paper describes the synthesis of ester derivatives of bromopicolinate, which are precursors to biologically active compounds . The second paper discusses the synthesis of a key related substance of Rabeprazole sodium, which is synthesized from 3-methylpicolinonitrile . These studies suggest that sodium 5-bromo-3-methylpicolinate could potentially be used in the synthesis of related pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds to sodium 5-bromo-3-methylpicolinate is outlined in the papers. The first paper provides a method for preparing 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are synthesized in four steps with overall yields of 38% and 31%, respectively . These compounds are then tested in various cross-coupling reactions, indicating their potential as building blocks for pharmaceuticals and agrochemicals. The second paper describes a five-step process starting from 3-methylpicolinonitrile to synthesize a key related substance of Rabeprazole sodium . These methods could potentially be adapted for the synthesis of sodium 5-bromo-3-methylpicolinate.

Molecular Structure Analysis

While the molecular structure of sodium 5-bromo-3-methylpicolinate is not directly analyzed in the papers, the structure of related compounds suggests that it would contain a pyridine ring substituted with a bromine atom and a methyl group. The presence of these functional groups would likely influence the reactivity and interaction of the molecule with other chemical entities. The papers do not provide detailed molecular structure analysis for sodium 5-bromo-3-methylpicolinate, but they do highlight the importance of the pyridine ring in the synthesis of related compounds .

Chemical Reactions Analysis

The first paper evaluates the viability of the synthesized esters in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions . These reactions are commonly used to form carbon-carbon bonds and are indicative of the types of chemical reactions that sodium 5-bromo-3-methylpicolinate might undergo. The ability to participate in cross-coupling reactions suggests that sodium 5-bromo-3-methylpicolinate could be a versatile intermediate in the synthesis of various biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 5-bromo-3-methylpicolinate are not discussed in the provided papers. However, based on the properties of related compounds, it can be inferred that the presence of the bromine atom would make the compound suitable for further functionalization through nucleophilic substitution reactions. The papers focus on the synthesis and potential applications of the compounds rather than their physical and chemical properties .

Zukünftige Richtungen

Sodium 5-bromo-3-methylpicolinate is primarily used for research purposes. As such, future directions may include further studies to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. Relevant papers on the topic could provide more insights .

Eigenschaften

IUPAC Name |

sodium;5-bromo-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.Na/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGVFJZETGFKGT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)[O-])Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrNNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-bromo-3-methylpicolinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3019064.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)